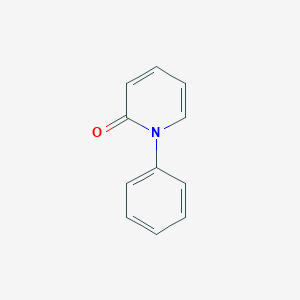
N-苯基-2-吡啶酮
描述
“N-Phenyl-2-pyridone” is a compound that has been studied for its potential therapeutic applications . It has been found to exhibit dual activity by suppressing both lung cancer and idiopathic pulmonary fibrosis . It is an analogue of pirfenidone, an approved drug for the treatment of idiopathic pulmonary fibrosis .
Synthesis Analysis
The synthesis of “N-Phenyl-2-pyridone” involves multicomponent reactions . A compound known as endoperoxide E5, synthesized via ‘in vitro’ photodynamic therapy (PDT), can spontaneously deliver singlet oxygen, triplet oxygen, and 3-methyl-N-phenyl-2-pyridone .Molecular Structure Analysis
Pyridinones, including “N-Phenyl-2-pyridone”, are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors . They have remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity .Chemical Reactions Analysis
The endoperoxide E5, which contains “N-Phenyl-2-pyridone”, could undergo a clear cycloreversion to afford three components with a half-life time of 8.3 hours . This process involves the generation of singlet oxygen, triplet oxygen, and 3-methyl-N-phenyl-2-pyridone .科学研究应用
Medicinal Chemistry: Anti-Fibrosis Activity
N-Phenylpyridin-2(1H)-one: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs . The study involved the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their biological evaluation against immortalized rat hepatic stellate cells (HSC-T6), with some compounds presenting better activities than existing drugs .
Organic Synthesis: Catalyst-Free Reactions
In the field of organic chemistry, N-Phenylpyridin-2(1H)-one has been utilized in catalyst-free synthesis methods. This environmentally friendly technique is suitable for the high-yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl carbamates, which are important intermediates in pharmaceuticals and agrochemicals .
Chemical Biology: Synthesis of Heterocyclic Compounds
The compound plays a role in the construction of novel heterocyclic compound libraries with potential biological activities. It’s a part of the privileged structures in medicinal chemistry, where the pyrimidine moiety, in particular, is known to exhibit a wide range of pharmacological activities .
Pharmacology: Drug Discovery
N-Phenylpyridin-2(1H)-one: and its derivatives are being explored for their diverse pharmaceutical activities. They are considered in the design of new drugs due to their structural significance and biological relevance in treating various diseases .
作用机制
Target of Action
N-Phenylpyridin-2(1H)-one, also known as 1-PHENYLPYRIDIN-2(1H)-ONE, 1-phenylpyridin-2-one, or N-Phenyl-2-pyridone, is a compound that has been used in the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . .
Mode of Action
It has been used in the synthesis of n-pyridin-2-yl, n-quinolin-2-yl, and n-isoquinolin-1-yl carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Biochemical Pathways
Its role in the synthesis of various carbamates suggests it may influence pathways where these compounds are involved .
Result of Action
Its role in the synthesis of various carbamates suggests it may have indirect effects through these compounds .
Action Environment
It’s worth noting that the compound is sensitive to air , suggesting that its stability and efficacy could be affected by exposure to oxygen.
安全和危害
The safety data sheet for a related compound, “5-CARBOXY-N-PHENYL-2-1H-PYRIDONE”, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
1-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNTNFZAGSJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344682 | |
| Record name | N-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-pyridone | |
CAS RN |
13131-02-7 | |
| Record name | N-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to obtain 1-Phenylpyridin-2(1H)-one derivatives?
A: Several synthetic routes have been explored to obtain 1-Phenylpyridin-2(1H)-one derivatives. One approach involves the cyclization of aryl ketone anilides with diethyl malonate, followed by a ring-opening reaction. [, ] Another method involves the acetylation and iodination of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones. []
Q2: What spectroscopic techniques are commonly used to characterize 1-Phenylpyridin-2(1H)-one derivatives?
A: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize the synthesized 1-Phenylpyridin-2(1H)-one derivatives, confirming their structures. [, ]
Q3: Has the crystal structure of any 1-Phenylpyridin-2(1H)-one derivative been determined?
A: Yes, the crystal structure of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), a derivative of 1-Phenylpyridin-2(1H)-one, has been determined. It crystallizes in the chiral monoclinic space group P21. [] This information can be valuable for understanding structure-activity relationships and designing new derivatives.
Q4: What are the potential applications of 1-Phenylpyridin-2(1H)-one derivatives in medicinal chemistry?
A: Pirfenidone, a 1-Phenylpyridin-2(1H)-one derivative, has been approved in Europe and Japan for treating Idiopathic Pulmonary Fibrosis (IPF). [, ] Research suggests its mechanism of action involves reducing inflammatory cytokines, downregulating profibrotic growth factors, and mitigating oxidative stress. [] This highlights the potential of this compound class for developing novel therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


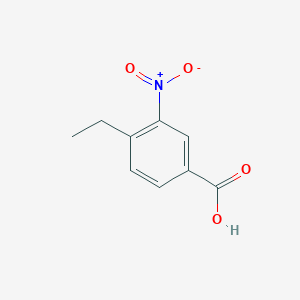
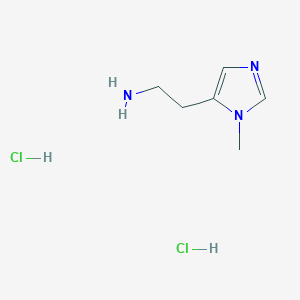
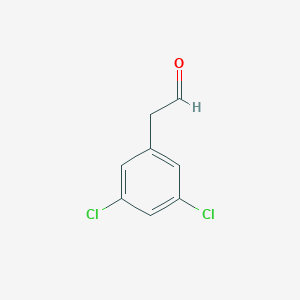
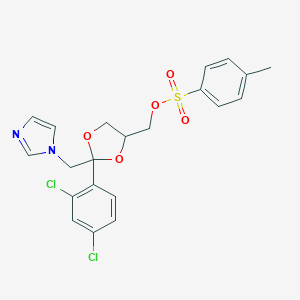
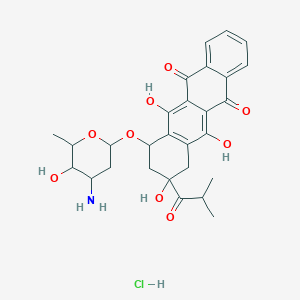
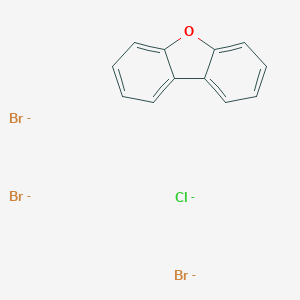

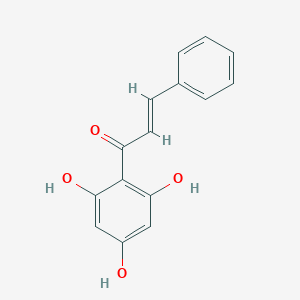


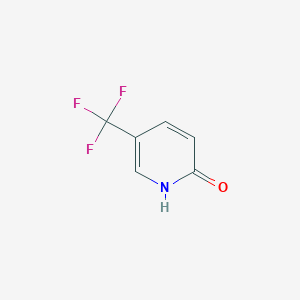
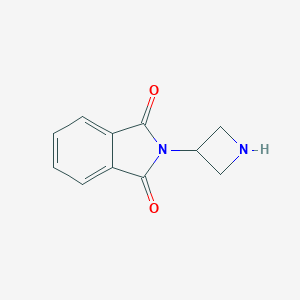
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)